molecular formula C20H22FNOS2 B2920683 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one CAS No. 1705066-41-6

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2920683
CAS No.: 1705066-41-6
M. Wt: 375.52
InChI Key: VGXMPZDNCVSJAM-UHFFFAOYSA-N
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Description

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is a useful research compound. Its molecular formula is C20H22FNOS2 and its molecular weight is 375.52. The purity is usually 95%.
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Biological Activity

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C17H20FN3OS
  • Molecular Weight : 349.42 g/mol

The structural representation can be summarized as follows:

SMILES CN1C=C(C(=N1)OC)C(=O)N2CCC(SCC2)C3=CC=CC=C3F\text{SMILES }CN1C=C(C(=N1)OC)C(=O)N2CCC(SCC2)C3=CC=CC=C3F

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and neuropharmacology. The following sections summarize key findings from various studies.

Anticancer Activity

  • In Vitro Studies :
    • The compound was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screening program. It demonstrated notable cytotoxic effects against several cancer types, including:
      • Non-small cell lung cancer (HOP-62) : GI50 = -17.47%
      • CNS cancer (SF-539) : GI50 = -49.97%
      • Ovarian cancer (OVCAR-8) : GI50 = -27.71%
      • Prostate cancer (DU-145) : GI50 = -44.35%
      • Breast cancer (MDA-MB-468) : GI50 = -15.65% .
    The average growth inhibition values were recorded as follows:
    Cell Line TypeGI50 (μM)TGI (μM)
    Non-small cell lung17.4750.68
    CNS Cancer49.97N/A
    Ovarian Cancer27.71N/A
    Prostate Cancer44.35N/A
    Breast Cancer15.65N/A
  • Mechanism of Action :
    • The compound's mechanism is hypothesized to involve the inhibition of specific cellular pathways related to proliferation and survival, potentially interacting with various enzymes or receptors involved in tumor growth.

Neuropharmacological Effects

Preliminary studies suggest that the compound may also exhibit activity against serotonin receptor subtypes, particularly the 5-hydroxytryptamine receptor 1D (5-HTR1D) , which is implicated in mood regulation and pain perception. This suggests potential applications in treating mood disorders or pain management.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Study A : Investigated the synthesis of derivatives based on thiazepane structures, revealing that modifications can enhance biological activity.
  • Study B : Conducted a structure-activity relationship (SAR) analysis indicating that fluorine substitution at specific positions significantly affects anticancer potency.

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNOS2/c21-18-9-5-4-8-17(18)19-10-12-22(13-15-25-19)20(23)11-14-24-16-6-2-1-3-7-16/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXMPZDNCVSJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.